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Executive Summary: The Ceramide Mimetic

Fingolimod Palmitate Amide (FPA) (CAS: 1242271-26-6) is the N-acylated derivative of the
immunomodulator Fingolimod (FTY720). Structurally, FPA represents a ceramide analog where
the sphingoid base (Fingolimod) is coupled to a palmitic acid tail via an amide bond.

Unlike its parent compound FTY720—which acts as a prodrug requiring phosphorylation to
modulate S1P receptors—FPA lacks the free amine necessary for phosphorylation by
sphingosine kinases. Instead, its physicochemical behavior mimics that of long-chain
ceramides: extreme lipophilicity, high membrane retention, and negligible aqueous solubility.
This guide details the experimental frameworks required to accurately characterize this "super-
lipophile."

Physicochemical Architecture
Structural Homology
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FPA is designed to mimic natural C16-ceramide. The critical structural modification is the
capping of the primary amine of FTY720, which fundamentally alters its pharmacological
trajectory.

o Parent (FTY720): Amphiphilic cationic amine (

). Soluble in organic/aqueous mixtures. Substrate for SphK1/2.

o Derivative (FPA): Neutral lipid amide. Non-ionizable at physiological pH. Not a substrate for
SphK1/2.

The Lipophilicity Cliff (LogP Analysis)

Standard "Rule of 5" parameters do not apply to FPA. The addition of a palmitoyl chain (C16) to
the already lipophilic octylphenyl backbone of FTY720 pushes the partition coefficient (LogP)
into the "super-lipophilic" range.

. . Fingolimod
Fingolimod . .
Parameter Palmitate Amide Impact on Assay
(FTY720)
(FPA)
Reduced diffusion
MW 307.5 g/mol ~545.9 g/mol o
coefficient
) Extreme non-specific
Calculated LogP ~4.0-45 > 9.0 (Estimated) o
binding (NSB)
o o pH-independent
lonization State Cationic (pH 7.4) Neutral o
membrane partitioning
- . Requires sink
Aqueous Solubility Low (< 10 puM) Negligible (< 10 nM)

conditions

Visualization: Structural & Functional Divergence

The following diagram illustrates the structural relationship and the metabolic blockade
introduced by amidation.
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Caption: Structural homology map showing FPA as a functional analog of Ceramide, incapable
of phosphorylation to the S1P-mimetic FTY720-P.

Cell Permeability Dynamics

For a molecule with LogP > 9, "permeability” is a misnomer. The limiting factor is not entering
the membrane, but exiting it.

The "Membrane Trap" Effect

FPA exhibits high membranotropism. Upon contact with a cell monolayer (e.g., Caco-2 or
MDCK), FPA partitions rapidly into the lipid bilayer but struggles to desorb into the aqueous
cytosol or receiver buffer.

» Uptake: Driven by hydrophobic effect (Entropy). Very fast.
o Translocation: Likely involves "flip-flop" across the bilayer (similar to natural ceramide).

o Efflux: Rate-limiting step. Without carrier proteins (like albumin) in the receiver compartment,
apparent permeability (

) will be near zero despite high membrane accumulation.

Transport Mechanisms

» Passive Diffusion: The primary mode of entry.

o Transporters: Unlike FTY720, FPA is unlikely to be a substrate for cationic transporters.
However, it may interact with lipid transfer proteins (e.g., CERT) intracellularly, though this is
speculative for the synthetic analog.

Experimental Protocols: Validating the Super-
Lipophile
Standard ADME protocols will fail for FPA due to precipitation and plastic binding. The following

modified protocols ensure data integrity.

Protocol 1: Chromatographic LogP Determination ()

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601838?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Rationale: The traditional shake-flask method is unreliable for LogP > 5 due to emulsion
formation and detection limits in the water phase.

Methodology:
o Stationary Phase: Use a C18 reversed-phase column with known hydrophobicity markers.

» Mobile Phase: Isocratic elution with varying Methanol/Water ratios (e.g., 60% to 95%
MeOH).

» Calibration: Run a set of standards with known high LogP values (e.g., DDT,
Triphenylamine).

o Calculation: Extrapolate the retention factor (
) to 100% water (
) is theoretically impossible for FPA. Instead, use the linear relationship between
and LogP of standards at a fixed high organic modifier concentration.

o Formula:

Protocol 2: Sink-Condition Permeability Assay (Modified
PAMPA/Caco-2)

Rationale: To measure FPA crossing a barrier, you must provide a "lipophilic sink™ in the
receiver well to simulate blood plasma proteins.

Workflow Diagram:

Receiver Compartment
Donor Compartment Membrane Barrier (The Sink)

Desorption via
_ _Albumin Binding__ _ g, | Buffer + 4% BSA LC-MS/MS Quantification
(Scavenger) (Extract from BSA)

Rapid Partitioning
FPA + Buffer igh
+0.5% DMSO

Lipid-Coated Filter
(PAMPA) or Caco-2
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Click to download full resolution via product page

Caption: Modified permeability assay using BSA (Bovine Serum Albumin) as a sink to drive the
thermodynamic equilibrium of FPA across the barrier.

Step-by-Step Protocol:

o Preparation: Dissolve FPA in DMSO (Stock 10 mM). Dilute to 10 uM in HBSS (Hank's
Balanced Salt Solution). Note: Immediate precipitation may occur; sonicate or use 0.5%
cyclodextrin if necessary to maintain dispersion.

o System Setup: Use a transwell plate (0.4 um pore size).
o Apical (Donor): 10 uM FPA in HBSS.

o Basolateral (Receiver): HBSS + 4% BSA (Bovine Serum Albumin). The BSA acts as a
physiological sink, binding FPA as it exits the membrane.

e Incubation: 2 hours at 37°C with orbital shaking (100 rpm) to reduce the Unstirred Water
Layer (UWL).

o Extraction:
o Remove Receiver buffer.

o Perform Liquid-Liquid Extraction (LLE) using Chloroform:Methanol (2:1) to disrupt BSA-
FPA binding.

o CRITICAL: Also extract the membrane filter itself to quantify "Membrane Retention."
o Quantification: Analyze via LC-MS/MS (MRM mode).
o Mass Transition: Tuning required (Parent mass ~546).

Biological Implications & Safety

o Metabolic Stability: The amide bond is generally more stable than an ester, but FPA may be
slowly hydrolyzed by ceramidases to release free FTY720 and palmitic acid.
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o Toxicity: Due to its detergent-like nature at high concentrations, FPA can disrupt lipid rafts,
potentially causing non-specific cytotoxicity distinct from FTY720's receptor-mediated effects.

 In Vivo Fate: If administered systemically, FPA will almost exclusively associate with plasma
lipoproteins (LDL/HDL) and accumulate in adipose or myelin-rich tissues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of : Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.807639/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.807639/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC4789682/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4789682/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10213316/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10213316/
https://www.benchchem.com/product/b601838/docs#technical-guide-fingolimod-palmitate-amide-lipophilicity-profiling-and-cell-permeability-dynamics
https://www.benchchem.com/product/b601838/docs#technical-guide-fingolimod-palmitate-amide-lipophilicity-profiling-and-cell-permeability-dynamics
https://www.benchchem.com/product/b601838/docs#technical-guide-fingolimod-palmitate-amide-lipophilicity-profiling-and-cell-permeability-dynamics
https://www.benchchem.com/product/b601838/docs#technical-guide-fingolimod-palmitate-amide-lipophilicity-profiling-and-cell-permeability-dynamics
https://www.benchchem.com/product/b601838?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601838?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENBHE Foundational & Exploratory

Check Availability & Pricing

Contact our Ph.D. Support Team for a compatibility check
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